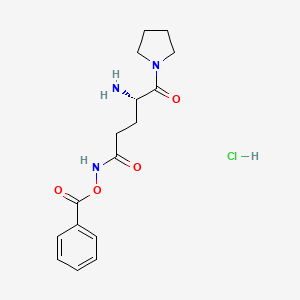
(4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) group and a methoxy group. The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the product typically involves recrystallization or chromatography techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: (4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The tert-butoxycarbonyl (Boc) group can be selectively removed under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Acidic reagents like trifluoroacetic acid or hydrochloric acid are used for Boc deprotection.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or other coupled products.
Oxidation: Phenols or quinones.
Substitution: Amines or other deprotected derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid is widely used as a building block in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing complex molecular architectures, including pharmaceuticals and natural products .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. The compound’s ability to form reversible covalent bonds with active site serine residues in enzymes makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and electronic components. Its role as a precursor in the production of functionalized aromatic compounds is crucial for developing new materials with specific properties .
Mecanismo De Acción
The mechanism of action of (4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid primarily involves its reactivity with other chemical species. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, which can be selectively removed under acidic conditions to reveal the free amine .
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the tert-butoxycarbonyl and methoxy groups, making it less versatile in certain synthetic applications.
4-Methoxyphenylboronic Acid: Similar structure but lacks the Boc group, limiting its use in protecting group strategies.
4-(tert-Butoxycarbonyl)phenylboronic Acid: Similar but lacks the methoxy group, affecting its reactivity and solubility properties.
Uniqueness: (4-(tert-Butoxycarbonyl)-3-methoxyphenyl)boronic acid stands out due to the presence of both the Boc and methoxy groups. The Boc group provides a means for protecting amines during synthesis, while the methoxy group can influence the compound’s electronic properties and reactivity. This combination of functional groups enhances its utility in various chemical transformations and applications .
Propiedades
Fórmula molecular |
C12H17BO5 |
|---|---|
Peso molecular |
252.07 g/mol |
Nombre IUPAC |
[3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H17BO5/c1-12(2,3)18-11(14)9-6-5-8(13(15)16)7-10(9)17-4/h5-7,15-16H,1-4H3 |
Clave InChI |
WWQUHLOSYBRAIM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C(=O)OC(C)(C)C)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



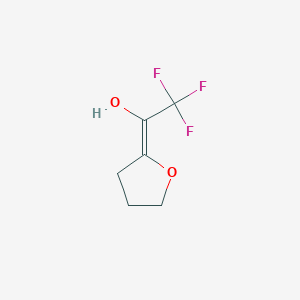
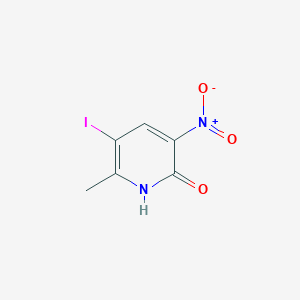
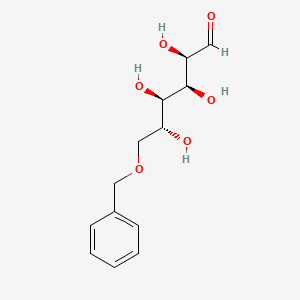

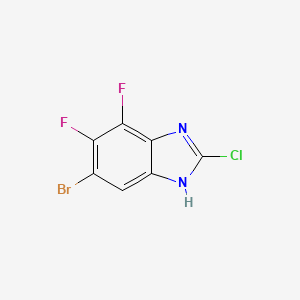
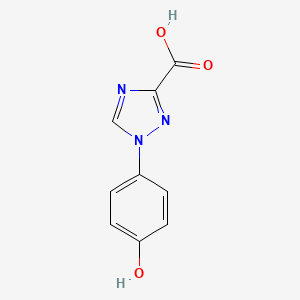




![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15205515.png)
![N-(sec-Butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B15205517.png)
